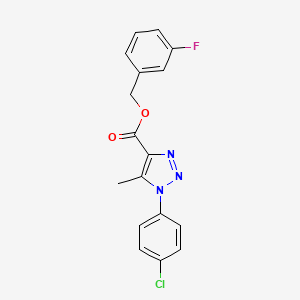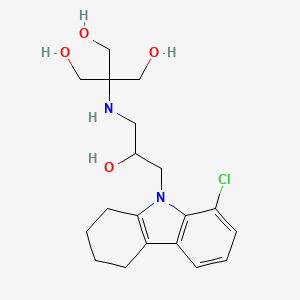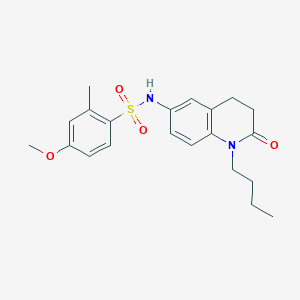
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Zinc Sensors
The development of fluorescent zinc sensors is a notable application. Compounds structurally related to the specified chemical have been synthesized to study their fluorescent responses toward zinc ions. These compounds form fluorescent complexes with Zn(II), demonstrating utility in detecting zinc levels, which is crucial in various biological processes and disease states. The research also explores the synthesis routes and the photophysical properties of these compounds, providing a foundation for the development of sensitive and selective zinc sensors for biochemical applications (Kimber et al., 2003).
Antimicrobial Agents
Another significant application is in the field of antimicrobial agents. Novel compounds with structural similarities have been synthesized and demonstrated potent antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of these compounds as bases for developing new antimicrobial agents, which could be crucial in addressing the global challenge of antibiotic resistance (Vanparia et al., 2010).
Antihypertensive and Diuretic Agents
Research into the pharmacological applications of quinazoline derivatives, which are structurally related, has shown that these compounds exhibit significant antihypertensive and diuretic activities. This points to their potential use in treating conditions such as hypertension and edema. The studies provide insights into the structure-activity relationships, offering a pathway for the design of new therapeutic agents (Rahman et al., 2014).
Enzyme Inhibition for Drug Discovery
The inhibition of protein kinases by isoquinolinesulfonamides has been extensively studied, demonstrating their potential as therapeutic agents for diseases driven by dysregulated kinase activity, such as cancer. These compounds inhibit cyclic nucleotide-dependent protein kinases and protein kinase C, offering a promising approach for targeted therapy (Hidaka et al., 1984).
DNA Interaction and Antimicrobial Activity
Further studies have explored the synthesis, DNA interaction, and antimicrobial activity of specific sulfonamide compounds. These studies not only reveal the enhanced antimicrobial activity upon metal complexation but also show strong binding to DNA by intercalation mechanisms. This dual functionality suggests potential applications in both antimicrobial therapies and as tools for studying DNA interactions (Kharwar & Dixit, 2021).
Propriétés
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-5-12-23-19-9-7-17(14-16(19)6-11-21(23)24)22-28(25,26)20-10-8-18(27-3)13-15(20)2/h7-10,13-14,22H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWREEHINCZKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


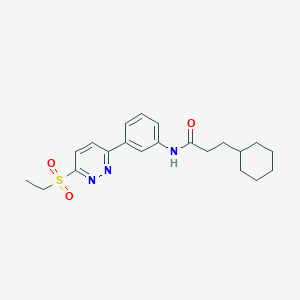

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2971901.png)

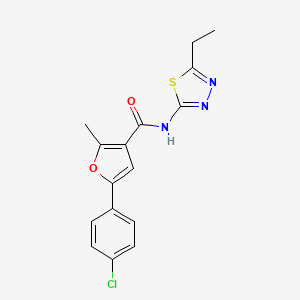
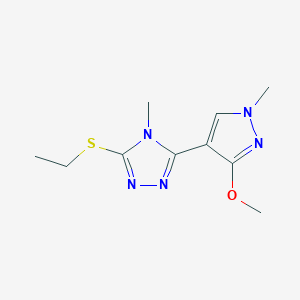

![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
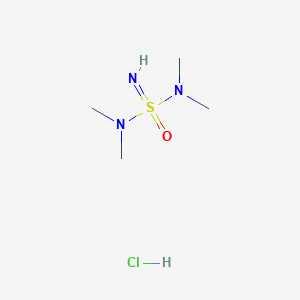
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)
